Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate
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Overview
Description
Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate is a chemical compound with the molecular formula C10H8N2O3S. It is known for its unique structure, which includes a thiadiazole ring attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 1,2,3-thiadiazole-5-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzoate ester.
Reduction: Reduced forms of the ester or thiadiazole ring.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Mechanism of Action
The mechanism of action of Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme function .
Comparison with Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide: Known for its antimicrobial activity.
1,3,4-Thiadiazole derivatives: Widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties
Uniqueness: Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate stands out due to its unique combination of a thiadiazole ring and a benzoate ester, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(thiadiazol-5-yloxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-14-10(13)7-2-4-8(5-3-7)15-9-6-11-12-16-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOKGLRQUYBWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CN=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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